

# The Discovery and Elucidation of Candidalysin: A Technical Guide

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## Compound of Interest

Compound Name: *canditoxin*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the discovery, history, and characterization of Candidalysin, the first peptide toxin identified in the human fungal pathogen *Candida albicans*. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes.

## Introduction and Historical Context

For decades, the ability of *Candida albicans* to cause significant tissue damage during infection was well-recognized, yet the precise molecular mechanisms remained elusive. While bacterial pathogens were known to deploy a vast arsenal of protein and peptide toxins, the existence of such virulence factors in human pathogenic fungi was not established. Early research into toxic components of *C. albicans* focused on various cellular extracts and components, but a definitive, secreted toxin responsible for direct host cell lysis had not been identified.

A breakthrough occurred in 2016 when a collaborative effort by research groups from Germany and the United Kingdom led to the discovery of a potent cytolytic peptide toxin, which they named Candidalysin.<sup>[1][2]</sup> This discovery, published in *Nature*, marked a paradigm shift in the understanding of fungal pathogenesis. The researchers demonstrated that *C. albicans* hyphae, the invasive filamentous form of the fungus, secrete this toxin to damage epithelial cells.<sup>[1][2]</sup> Strains of *C. albicans* genetically engineered to be deficient in Candidalysin production were unable to cause significant damage to epithelial cells in vitro and showed attenuated virulence in a mouse model of oropharyngeal candidiasis.<sup>[3][4]</sup>

Candidalysin is not directly encoded as a standalone peptide. Instead, it is derived from a larger precursor protein called Ece1p (Extent of Cell Elongation 1).[5] The ECE1 gene is one of the most highly upregulated genes during the yeast-to-hypha transition.[4] The Ece1p proprotein undergoes proteolytic processing by the Golgi-resident proteases Kex2 and Kex1 to release the mature 31-amino acid Candidalysin peptide.[5]

## Biochemical and Structural Properties

Candidalysin is a 31-amino acid, amphipathic, and cationic peptide.[6] Its primary amino acid sequence is H-Ser-Ile-Ile-Gly-Ile-Ile-Met-Gly-Ile-Leu-Gly-Asn-Ile-Pro-Gln-Val-Ile-Gln-Ile-Ile-Met-Ser-Ile-Val-Lys-Ala-Phe-Lys-Gly-Asn-Lys-OH.[2] Structurally, Candidalysin adopts a predominantly  $\alpha$ -helical conformation, which is crucial for its function.[6] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows it to interact with and insert into the lipid bilayers of host cell membranes.[4]

## Quantitative Data on Candidalysin Activity

The biological activity of Candidalysin has been quantified in numerous studies. The following tables summarize key quantitative data regarding its cytotoxic and immunomodulatory effects.

### Table 1: Candidalysin-Induced Epithelial Cell Damage (LDH Release)

| Candidalysin Concentration (μM) | Cell Type                     | Incubation Time (h) | LDH Release (Fold Change vs. Vehicle) | Reference           |
|---------------------------------|-------------------------------|---------------------|---------------------------------------|---------------------|
| 1.5                             | A431 vaginal epithelial cells | 24                  | ~1.5                                  | <a href="#">[7]</a> |
| 3                               | A431 vaginal epithelial cells | 24                  | ~2.0                                  | <a href="#">[7]</a> |
| 15                              | A431 vaginal epithelial cells | 24                  | ~4.0                                  | <a href="#">[7]</a> |
| 70                              | A431 vaginal epithelial cells | 24                  | ~8.0                                  | <a href="#">[7]</a> |
| 3                               | TR146 oral epithelial cells   | 24                  | Significant increase                  | <a href="#">[6]</a> |
| 15                              | TR146 oral epithelial cells   | 24                  | Significant increase                  | <a href="#">[6]</a> |
| 70                              | TR146 oral epithelial cells   | 24                  | Significant increase                  | <a href="#">[6]</a> |

**Table 2: Candidalysin-Induced Cytokine and Chemokine Secretion**

| Cytokine/C hemokine | Candidalysin Concentration (μM) | Cell Type                     | Incubation Time (h) | Secretion Level (pg/mL or Fold Change) | Reference           |
|---------------------|---------------------------------|-------------------------------|---------------------|--|---------------------|
| IL-1α               | 15                              | TR146 oral epithelial cells   | 24                  | ~250 pg/mL                             | <a href="#">[6]</a> |
| IL-1β               | 15                              | TR146 oral epithelial cells   | 24                  | ~10 pg/mL                              | <a href="#">[6]</a> |
| IL-6                | 15                              | TR146 oral epithelial cells   | 24                  | ~2000 pg/mL                            | <a href="#">[6]</a> |
| G-CSF               | 15                              | TR146 oral epithelial cells   | 24                  | ~4000 pg/mL                            | <a href="#">[6]</a> |
| GM-CSF              | 15                              | TR146 oral epithelial cells   | 24                  | ~150 pg/mL                             | <a href="#">[6]</a> |
| IL-1α               | 1.5 - 70                        | A431 vaginal epithelial cells | 24                  | Dose-dependent increase                | <a href="#">[7]</a> |
| IL-1β               | 1.5 - 70                        | A431 vaginal epithelial cells | 24                  | Dose-dependent increase                | <a href="#">[7]</a> |
| G-CSF               | 1.5 - 70                        | A431 vaginal epithelial cells | 24                  | Dose-dependent increase                | <a href="#">[7]</a> |
| GM-CSF              | 1.5 - 70                        | A431 vaginal epithelial cells | 24                  | Dose-dependent increase                | <a href="#">[7]</a> |

|      |          |                               |    |                         |     |
|------|----------|-------------------------------|----|-------------------------|-----|
| IL-6 | 1.5 - 70 | A431 vaginal epithelial cells | 24 | Dose-dependent increase | [7] |
| IL-8 | 1.5 - 70 | A431 vaginal epithelial cells | 24 | Dose-dependent increase | [7] |

**Table 3: Candidalysin-Induced Intracellular Calcium Influx**

| Candidalysin Concentration (μM) | Cell Type                   | Observation  | Reference |
|---------------------------------|-----------------------------|--|-----------|
| 70                              | TR146 oral epithelial cells | Gradual increase over 40 min                         | [8]       |
| 70 (Variant B, E, F, G, H)      | TR146 oral epithelial cells | More rapid and elevated influx compared to reference | [8]       |
| 70 (Variant D)                  | TR146 oral epithelial cells | Modest influx at 15 min                              | [8]       |

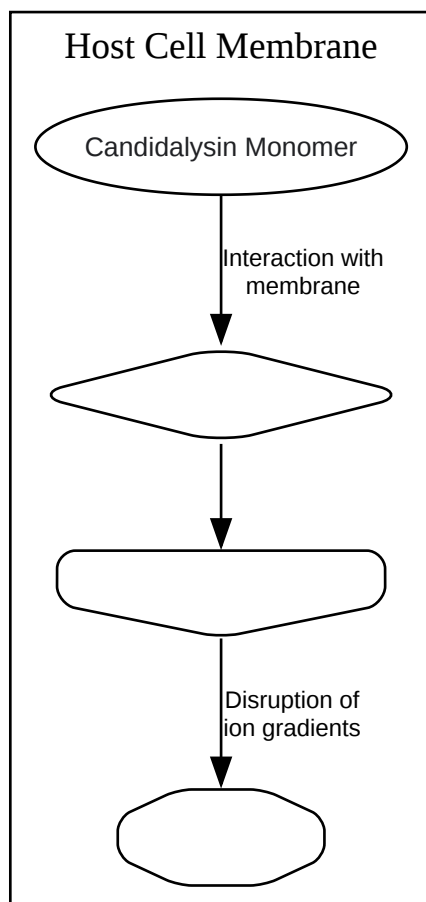
## Mechanism of Action: Pore Formation and Host Cell Signaling

Candidalysin exerts its pathogenic effects through a multi-step process that begins with its insertion into the host cell membrane and culminates in the activation of host immune responses.

### Pore Formation

The primary mechanism of Candidalysin-induced cell damage is the formation of pores in the plasma membrane of host cells.[9] This process disrupts the integrity of the cell membrane, leading to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death.[4]

The  $\alpha$ -helical and amphipathic structure of Candidalysin is critical for this process, as it facilitates the peptide's insertion into the lipid bilayer.[4]



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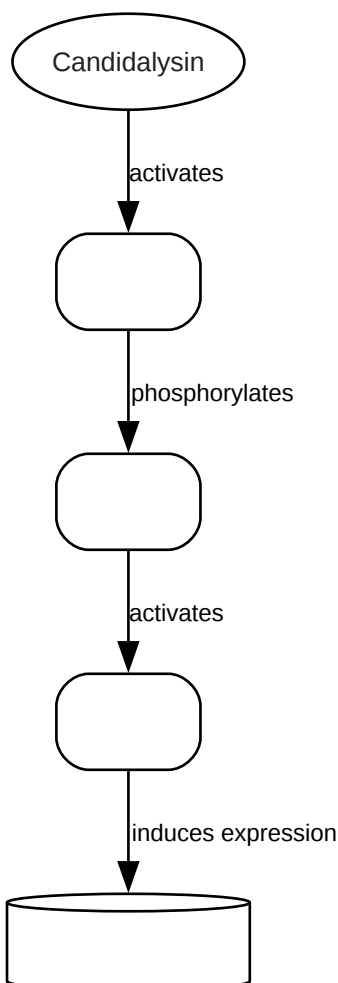
Figure 1: Simplified workflow of Candidalysin-induced pore formation in the host cell membrane.

## Host Cell Signaling Pathways

Beyond direct cell lysis, Candidalysin is a potent activator of host cell signaling pathways, leading to a pro-inflammatory response. Two major pathways have been identified: the EGFR-ERK1/2 pathway and the p38 MAPK pathway.

Candidalysin triggers the activation of the Epidermal Growth Factor Receptor (EGFR).[10] This activation leads to the phosphorylation of downstream kinases, including ERK1/2.[10] Activated

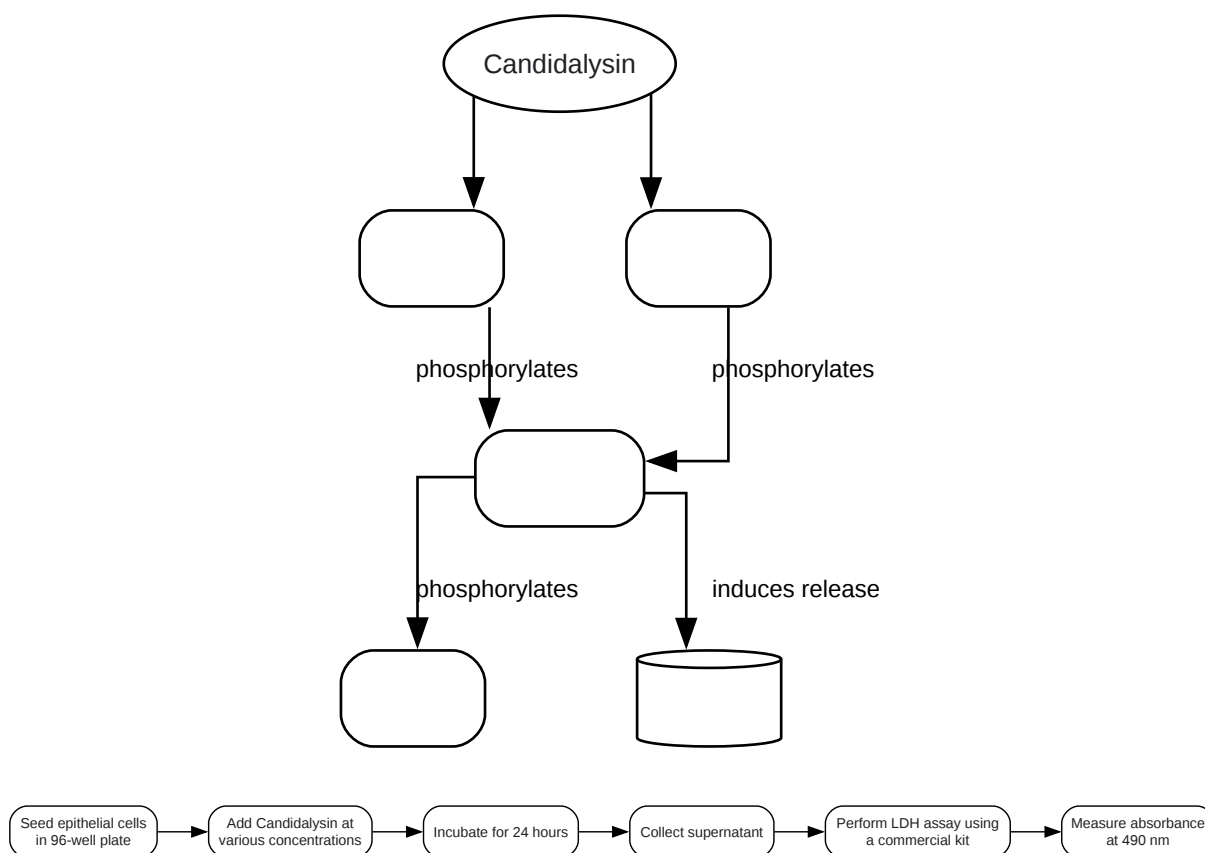
ERK1/2, in turn, promotes the activation of the transcription factor c-Fos, which drives the expression of pro-inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[11]



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Figure 2: The Candidalysin-induced EGFR-ERK1/2 signaling pathway.

In parallel to the EGFR-ERK1/2 pathway, Candidalysin also activates the p38 MAPK pathway.[10] This activation leads to the phosphorylation of Heat Shock Protein 27 (Hsp27) and the release of the cytokine IL-6.[10] The activation of p38 by Candidalysin can occur through both MKK3/6-dependent and Src family kinase-dependent mechanisms.[10]



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